![molecular formula C15H11BrClN5O4 B213676 N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)
N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide is a chemical compound with potential applications in scientific research. It is a pyrazole-based inhibitor that targets certain enzymes, making it useful in studying various biological processes.
Wirkmechanismus
The mechanism of action of N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide involves inhibition of certain enzymes. Specifically, it targets enzymes that are involved in various biological processes, such as cell proliferation, inflammation, and immune response. By inhibiting these enzymes, the compound can alter the course of these processes and provide insights into their mechanisms.
Biochemical and Physiological Effects
N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide has been shown to have various biochemical and physiological effects. For example, it can inhibit cancer cell proliferation and induce apoptosis. It can also modulate the immune response and reduce inflammation. These effects make it a promising compound for further research in various fields.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide in lab experiments is its potency as an enzyme inhibitor. This makes it useful in studying various biological processes and can provide insights into the mechanisms of these processes. However, one limitation is that it may have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide. One direction is to study its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to explore its potential as a tool for studying the mechanisms of various biological processes. Additionally, further optimization of the synthesis method may improve the yield and purity of the compound, making it more accessible for research.
Synthesemethoden
The synthesis of N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide involves several steps. The starting materials are 5-bromopyridin-2-amine and 2-furoic acid. The amine is reacted with 4-chloro-5-methyl-3-nitropyrazole to form an intermediate, which is then reacted with 2-furoic acid to produce the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide has potential applications in various fields of scientific research. It is a potent inhibitor of certain enzymes, making it useful in studying the mechanisms of various biological processes. For example, it has been used to study the role of certain enzymes in cancer cell proliferation and survival. It has also been used to study the mechanisms of inflammation and immune response.
Eigenschaften
Produktname |
N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide |
---|---|
Molekularformel |
C15H11BrClN5O4 |
Molekulargewicht |
440.63 g/mol |
IUPAC-Name |
N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H11BrClN5O4/c1-8-13(17)14(22(24)25)20-21(8)7-10-3-4-11(26-10)15(23)19-12-5-2-9(16)6-18-12/h2-6H,7H2,1H3,(H,18,19,23) |
InChI-Schlüssel |
HPSXPKYEYZRSJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Br)[N+](=O)[O-])Cl |
Kanonische SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Br)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.